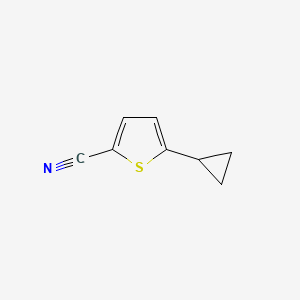
5-(环丙基)噻吩-2-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Cyclopropyl)thiophene-2-carbonitrile is an organic compound with the molecular formula C8H7NS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and materials science. The compound features a thiophene ring substituted with a cyclopropyl group and a nitrile group, making it a unique and valuable molecule for research and industrial applications .
科学研究应用
5-(Cyclopropyl)thiophene-2-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
准备方法
The synthesis of 5-(Cyclopropyl)thiophene-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Additionally, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be used to prepare thiophene derivatives . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
化学反应分析
5-(Cyclopropyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
The mechanism of action of 5-(Cyclopropyl)thiophene-2-carbonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to specific sites on the target molecules, leading to changes in their activity or function .
相似化合物的比较
5-(Cyclopropyl)thiophene-2-carbonitrile can be compared to other thiophene derivatives, such as thiophene-2-carbonitrile and 2-thiophenecarbonitrile. While these compounds share a common thiophene core, the presence of different substituents, such as the cyclopropyl group in 5-(Cyclopropyl)thiophene-2-carbonitrile, imparts unique properties and reactivity. This uniqueness makes 5-(Cyclopropyl)thiophene-2-carbonitrile particularly valuable for specific applications where other thiophene derivatives may not be as effective .
生物活性
5-(Cyclopropyl)thiophene-2-carbonitrile is an organic compound that belongs to the thiophene family, known for its diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
5-(Cyclopropyl)thiophene-2-carbonitrile has the molecular formula C8H7NS. Its structure features a thiophene ring substituted with a cyclopropyl group and a nitrile group, which contributes to its unique properties and biological interactions.
The biological activity of 5-(Cyclopropyl)thiophene-2-carbonitrile is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to alterations in their activity. This interaction is facilitated by the electron-rich nature of the thiophene ring, enhancing membrane permeability and bioavailability .
1. Anti-inflammatory Activity
Research indicates that thiophene derivatives, including 5-(Cyclopropyl)thiophene-2-carbonitrile, exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, IC50 values for related thiophene derivatives against COX-2 have been reported as low as 0.04 μM, indicating potent anti-inflammatory effects comparable to established drugs like celecoxib .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 5-(Cyclopropyl)thiophene-2-carbonitrile | TBD | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
| Other Thiophene Derivatives | Varies | COX-1/COX-2 |
3. Antimicrobial Activity
Emerging studies suggest that thiophene derivatives possess antimicrobial properties. While specific studies on 5-(Cyclopropyl)thiophene-2-carbonitrile are scarce, related compounds have shown activity against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .
Case Studies and Research Findings
Several studies highlight the biological activities of thiophene derivatives:
- A study evaluated a series of thiophene compounds for their anti-inflammatory properties, revealing that certain derivatives significantly inhibited COX-2 activity with low IC50 values .
- Another investigation into the anticancer activity of various heterocycles fused with thiophenes found promising results in inhibiting tumor cell proliferation across multiple cancer types .
属性
IUPAC Name |
5-cyclopropylthiophene-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-5-7-3-4-8(10-7)6-1-2-6/h3-4,6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMYHZYGRSHBQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(S2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














